molecular formula C15H23BClNO2 B14866768 1,2,3,4-Tetrahydroisoquinoline-8-boronic Acid Pinacol Ester HCl

1,2,3,4-Tetrahydroisoquinoline-8-boronic Acid Pinacol Ester HCl

Cat. No.: B14866768
M. Wt: 295.6 g/mol
InChI Key: XKYDCRQAHFXJPA-UHFFFAOYSA-N
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Description

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the dioxaborolane ring followed by its attachment to the tetrahydroisoquinoline core. One common method involves the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

Major Products

The major products formed from these reactions include boronic acids, reduced tetrahydroisoquinoline derivatives, and various substituted isoquinolines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo hydrolysis, oxidation, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its interaction with enzymes or cellular components in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the dioxaborolane ring and the tetrahydroisoquinoline core.

Properties

Molecular Formula

C15H23BClNO2

Molecular Weight

295.6 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C15H22BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13;/h5-7,17H,8-10H2,1-4H3;1H

InChI Key

XKYDCRQAHFXJPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CNCCC3=CC=C2.Cl

Origin of Product

United States

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